molecular formula C8H2F14O2 B079046 8H-Perfluorooctanoic acid CAS No. 13973-14-3

8H-Perfluorooctanoic acid

Cat. No.: B079046
CAS No.: 13973-14-3
M. Wt: 396.08 g/mol
InChI Key: AEBAYKKLSQLBDU-UHFFFAOYSA-N
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Description

8H-Perfluorooctanoic acid is a useful research compound. Its molecular formula is C8H2F14O2 and its molecular weight is 396.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microbial Biodegradation : PFOA and its derivatives, like 8:2 fluorotelomer alcohol (FTOH), are used in industrial synthesis but can contaminate the environment. Studies have shown that specific fluorotelomer alcohols can be biodegraded by mixed bacterial cultures into less toxic and less accumulative compounds, suggesting microbial biodegradation as a potential environmental remediation strategy (Arakaki et al., 2010).

  • Developmental Toxicity : Research on the developmental toxicity of perfluoroalkyl acids like PFOA has highlighted their widespread presence in humans and wildlife, raising concerns about potential health risks. Studies suggest a need for more comprehensive understanding and assessment of the hazards associated with these compounds (Lau et al., 2004).

  • Aquatic Organisms and Bioindicators : Studies have evaluated the occurrence of PFOA in various aquatic organisms. These investigations aid in understanding the environmental impact and potential for using certain organisms as bioindicators of PFOA exposure (Fernández-Sanjuan et al., 2010).

  • Environmental Distribution and Exposure : Research into polyfluorinated compounds (PFCs), including PFOA, indicates their widespread distribution and presence in animal and human blood. These studies underscore the need for continued monitoring and understanding of environmental distribution and human exposure to PFCs (Lindstrom et al., 2011).

  • Photocatalytic Decomposition : Studies have investigated methods like UV light irradiation with Pb-modified titanium dioxide for the effective decomposition of PFOA, contributing to the development of advanced treatment techniques for contaminated water (Chen et al., 2016).

  • Photocatalytic Removal : Research has been conducted on the photocatalytic removal of PFOA using materials like BiOCl/Zn-Al hydrotalcite. Such studies are vital for creating efficient methods for treating halogenated compounds in environmental systems (Yang et al., 2020).

  • Biodegradation and Transformation : Investigations into the aerobic biodegradation of fluorotelomer alcohols, precursors to PFOA, provide insights into their transformation into potentially toxic and bioaccumulative perfluorinated acids, highlighting the importance of understanding biotic degradation pathways (Dinglasan et al., 2004).

  • Electrochemical Mineralization : Studies on electrochemical mineralization of perfluorocarboxylic acids (PFCAs) by Ce-doped modified electrodes demonstrate a potential treatment method for PFCAs in contaminated wastewater, with implications for environmental remediation (Niu et al., 2012).

Mechanism of Action

: M. Yasir Khan, Jiaou Song, Milad Narimani, and Gabriel da Silva. “Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.” Environmental Science: Processes & Impacts, 2022. Read more : Studies of the mechanism of action of perfluorinated fatty acid derivatives. Wiley Online Library. Read more

Safety and Hazards

PFOA is considered a strong acid and a known carcinogen. It is a persistent organic pollutant and can cause damage to organs through prolonged or repeated exposure . It can affect growth and development, reproduction, and injure the liver .

Future Directions

Understanding how PFOA persists in the body could contribute to the development of safer next-generation chemicals for use in various products . The model is currently being used to investigate the sources of PFOA exposure within the Singapore population .

Biochemical Analysis

Biochemical Properties

8H-Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. It has been found to bind to human serum albumin, a major protein in blood plasma, through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic stacking .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it can cause hepatotoxicity and neurobehavioral effects in animals . It can also affect the concentrations of neurotransmitters in the brain, including serotonin, dopamine, norepinephrine, and glutamate . In the liver, it can affect the metabolism of lipids, leading to β-oxidation and changes in the biosynthesis of saturated and unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It has been found to activate endoplasmic reticulum stress pathways, contributing to cell damage . It can also inhibit the expression of TRIB3, a gene involved in glucose-stimulated insulin secretion, leading to defects in pancreatic β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found that the levels of this compound in the serum of U.S. adults have been declining from 1999 to 2018 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can vary over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that exposure to high doses of this compound can lead to a significant decrease in body weight and an increase in liver weight in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can affect the metabolism of amino acids, lipids, carbohydrates, and energetics . It can also alter the metabolism of arachidonic acid, suggesting its potential to cause an inflammatory response in the liver .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It has been found that the compound can be adsorbed and degraded through electrochemical oxidation, suggesting its potential for transport and distribution within the environment .

Subcellular Localization

It has been found that the compound can interact with human serum albumin, suggesting its potential to be localized within the serum .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBAYKKLSQLBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC6F12COOH, C8H2F14O2
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565479
Record name 8H-Perfluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13973-14-3
Record name 8H-Perfluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8H-Perfluorooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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